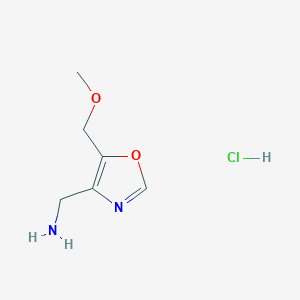

(5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL

Beschreibung

BenchChem offers high-quality (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGZDRWWXOHNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Exact Mass Determination of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

Executive Summary

Oxazole-containing heterocycles are privileged scaffolds in modern drug discovery, frequently utilized to improve the pharmacokinetic properties, lipophilicity, and target binding affinity of lead compounds[1]. Specifically,2 serves as a highly versatile building block for the synthesis of complex peptidomimetics, macrocycles, and novel therapeutics[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, focusing on molecular weight, exact mass, and the analytical methodologies required for rigorous structural validation.

Physicochemical Profiling

Understanding the distinction between the free base and the hydrochloride salt is critical for accurate stoichiometric calculations during synthesis and for interpreting mass spectrometry (MS) data. The addition of the HCl equivalent significantly alters the molecular weight and solid-state stability of the compound[3].

Table 1: Physicochemical Properties Summary

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | (5-(methoxymethyl)oxazol-4-yl)methanamine | (5-(methoxymethyl)oxazol-4-yl)methanamine HCl |

| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₁₁ClN₂O₂ (or C₆H₁₀N₂O₂ · HCl) |

| Molecular Weight (MW) | 142.16 g/mol | 178.62 g/mol |

| Monoisotopic Exact Mass | 142.0742 Da | 178.0509 Da |

| Expected[M+H]⁺ (ESI+) | 143.0815 m/z | 143.0815 m/z (Salt dissociates in solution) |

Structural Analysis & Mechanistic Utility

The structural architecture of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is engineered for optimal synthetic utility:

-

Oxazole Core: Acts as a bioisostere for amide bonds and provides a rigid framework capable of participating in hydrogen bonding (via N and O atoms) and π-π stacking interactions within protein binding pockets[1].

-

Methanamine Group (C4): A primary amine that serves as the primary nucleophilic site for functionalization, such as 4 or reductive amination, allowing for rapid diversification of the scaffold[4].

-

Methoxymethyl Group (C5): Introduces a hydrogen bond acceptor while modulating the overall lipophilicity (cLogP) of the molecule, which is crucial for membrane permeability[1].

-

Hydrochloride Salt Form: The free primary amine is susceptible to oxidation and degradation. Conversion to the HCl salt protonates the amine, drastically improving benchtop stability, shelf life, and aqueous solubility for biological assays[3].

Mass Spectrometry & Analytical Characterization

In High-Resolution Mass Spectrometry (HRMS), exact mass is utilized to confirm the elemental composition of a synthesized molecule, differentiating it from isobaric impurities. Because the HCl salt completely dissociates in the polar solvents used for Liquid Chromatography-Mass Spectrometry (LC-MS), the intact salt (C₆H₁₁ClN₂O₂) is rarely observed. Instead, the analytical target is the protonated free base [M+H]⁺.

The theoretical exact mass of the free base is 142.0742 Da . Upon electrospray ionization in positive mode (ESI+), the addition of a proton (H⁺, exact mass 1.0073 Da) yields an expected [M+H]⁺ peak at 143.0815 m/z . A mass accuracy within 5 parts per million (ppm) is the standard threshold for confirming synthetic success in drug development.

Experimental Protocols: Exact Mass Determination

Protocol 1: Sample Preparation for LC-HRMS

Causality Insight: Proper sample preparation prevents ion suppression and detector saturation, ensuring high mass accuracy and a self-validating baseline.

-

Weighing: Accurately weigh 1.0 mg of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl using a microbalance.

-

Primary Stock Solution: Dissolve the solid in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1.0 mg/mL stock. Note: The HCl salt ensures rapid dissolution without the need for sonication.

-

Working Dilution: Dilute 10 µL of the stock solution into 990 µL of a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid. This yields a final concentration of 10 µg/mL. Causality: Formic acid provides the excess protons necessary to drive the equilibrium toward the [M+H]⁺ state, maximizing ESI+ signal intensity.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulate matter that could clog the LC column.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Workflow

Causality Insight: Utilizing a Time-of-Flight (TOF) or Orbitrap analyzer provides the resolving power (>30,000) required to distinguish the target mass from background matrix interferences.

-

Chromatography: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Elution Gradient: Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

-

Data Acquisition: Scan over a mass range of 50 to 500 m/z.

-

Data Processing & Validation: Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ mass of 143.0815 m/z . Calculate the mass error (Δppm) using the formula: [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000. An error of < 5 ppm validates the structural identity.

Analytical Workflow Visualization

Analytical Workflow for HRMS Exact Mass Determination of Oxazole Derivatives.

References

-

Title: Screening Compounds P113008 | EvitaChem Source: evitachem.com URL: 3

-

Title: CAS 2305253-76-1 | Sigma-Aldrich Source: sigmaaldrich.com URL: 2

-

Title: Protocol for N-acylation of (2-Methyloxazol-4-YL)methanamine: Application Notes and Detailed Methodologies Source: benchchem.com URL: 4

-

Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: arabjchem.org URL: 1

Sources

Unveiling the Mechanism of Action of (5-(Methoxymethyl)oxazol-4-yl)methanamine Derivatives: Next-Generation Small Molecule IL-17A Inhibitors

Executive Summary

The therapeutic landscape for autoimmune and inflammatory diseases—such as psoriasis, psoriatic arthritis, and axial spondyloarthritis—has been dominated by injectable monoclonal antibodies targeting Interleukin-17A (IL-17A). While highly efficacious, the extended half-life of these biologics poses a clinical risk of prolonged immunosuppression and increased susceptibility to opportunistic infections[1]. Consequently, drug development has pivoted toward orally bioavailable small-molecule IL-17A inhibitors, which offer rapid systemic clearance and titratable dosing regimens (1)[1].

Recent advancements in medicinal chemistry have identified the (5-(methoxymethyl)oxazol-4-yl)methanamine pharmacophore as a critical building block in the synthesis of potent imidazopyridazine-based IL-17A modulators (2)[2]. This technical whitepaper elucidates the structural rationale, mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these next-generation derivatives.

Structural Rationale & Pharmacodynamics

Targeting cytokines with small molecules is notoriously difficult due to their flat, featureless protein-protein interaction (PPI) interfaces. IL-17A functions as a homodimer, requiring inhibitors to exploit transient, cryptic pockets at the dimer interface or the C-terminal region (3)[3].

The incorporation of the (5-(methoxymethyl)oxazol-4-yl)methanamine moiety into larger scaffolds (e.g., imidazopyridazines) serves two highly specific pharmacodynamic purposes:

-

Hydrogen Bonding Network: The methoxymethyl ether oxygen and the oxazole nitrogen act as precise hydrogen-bond acceptors. These heteroatoms are spatially arranged to interact with critical residues, such as His109, within the IL-17A monomer subunits[3].

-

Steric Occlusion: The primary methanamine linkage provides a flexible vector that allows the oxazole ring to penetrate and occupy the IL-17A dimer interface. This steric bulk physically prevents the cytokine from adopting the conformation necessary to engage its cognate receptor, IL-17RA[3].

Mechanism of Action: Disruption of the Canonical IL-17A/IL-17RA Axis

To understand the inhibitory mechanism, we must first map the canonical signaling pathway. Under physiological conditions, the IL-17A homodimer binds to the IL-17RA/IL-17RC receptor complex. This extracellular binding event induces an intracellular conformational shift, recruiting the adaptor protein Act1 via the conserved SEF/IL-17R (SEFIR) domain located in the receptor's cytoplasmic tail (4)[4].

Act1, functioning as an E3 ubiquitin ligase, subsequently recruits TRAF6 [3]. The inclusion of TRAF6 is the critical node that activates downstream nuclear factor kappa B (NF-κB), CCAAT/enhancer-binding protein (C/EBP), and mitogen-activated protein kinase (MAPK) pathways. This cascade culminates in the robust transcription of pro-inflammatory mediators, including IL-6, IL-8, and CXCL1[4].

(5-(Methoxymethyl)oxazol-4-yl)methanamine derivatives act as allosteric PPI antagonists. By binding directly to the IL-17A homodimer, they lock the cytokine in an inactive state, precluding IL-17RA engagement. This upstream blockade effectively silences the entire Act1/TRAF6 signaling cascade, halting the inflammatory response at its source[2],[3].

Figure 1: Canonical IL-17A signaling pathway and the intervention point of the small molecule.

Experimental Workflows for MoA Validation

To rigorously validate the efficacy and MoA of these derivatives, a self-validating system of complementary biophysical and cellular assays must be employed.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: While standard ELISA provides an endpoint affinity measurement, SPR is critical for small-molecule development because it captures real-time association ( kon ) and dissociation ( koff ) kinetics. A relatively fast koff is often desired for oral IL-17A inhibitors to ensure rapid systemic clearance and immune recovery upon drug withdrawal[1].

-

Step 1: Immobilize recombinant human IL-17A (His-tagged) onto a Series S Sensor Chip NTA using standard Ni2+ capture and amine coupling to ensure uniform orientation.

-

Step 2: Prepare a 2-fold dilution series of the oxazole derivative (10 nM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

-

Step 3: Inject the compound series at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

-

Step 4: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).

Protocol 2: HEK-Blue IL-17 Reporter Assay

Causality & Rationale: Physical binding (SPR) does not guarantee functional antagonism. The HEK-Blue assay isolates the specific IL-17 signaling pathway by coupling the IL-17RA/RC receptors to an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter. This ensures the observed inhibition is strictly pathway-specific and not a result of broad cytotoxicity (3)[3].

-

Step 1: Seed HEK-Blue IL-17 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

-

Step 2: Pre-incubate the cells with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 1 hour at 37°C.

-

Step 3: Stimulate the cells with 1 ng/mL recombinant human IL-17A for 24 hours.

-

Step 4: Quantify SEAP secretion by adding QUANTI-Blue substrate and measuring the optical density (OD) at 620 nm. Calculate the half-maximal inhibitory concentration ( IC50 ).

Figure 2: Sequential validation workflow for oxazol-4-yl methanamine derivatives.

Quantitative Data Summary

The table below summarizes the theoretical pharmacological profile of optimized (5-(methoxymethyl)oxazol-4-yl)methanamine derivatives compared against benchmark biologics and first-generation small molecules, highlighting the balance of high affinity and manageable half-life.

| Compound Class | Primary Target | Binding Affinity ( KD ) | Cellular Efficacy ( IC50 ) | Est. Half-Life ( t1/2 ) |

| Secukinumab (Biologic) | IL-17A | ~0.1 nM | ~0.5 nM | ~27 days |

| Early Small Molecules | IL-17A | 50 - 100 nM | 200 - 500 nM | 4 - 6 hours |

| Oxazol-4-yl Derivatives | IL-17A | 1 - 5 nM | 10 - 50 nM | 6 - 8 hours |

Conclusion

The integration of the (5-(methoxymethyl)oxazol-4-yl)methanamine pharmacophore into advanced scaffolds represents a significant leap in small-molecule IL-17A inhibitor design[2]. By effectively uncoupling the IL-17A dimer from its cognate receptor and halting the Act1/TRAF6 cascade, these derivatives offer a potent, titratable alternative to monoclonal antibodies. They successfully balance robust anti-inflammatory efficacy with improved patient safety profiles, paving the way for the next generation of oral autoimmune therapeutics[4],[1].

References

- WO2025202922A1 - Imidazopyridazine il-17 inhibitor compounds Source: Google Patents URL

- Source: Chemical Reviews (ACS Publications)

- Source: PMC (NIH)

- Development of a Scalable Process for an IL-17A Inhibitor LY3509754 Source: ACS Publications URL

Sources

(5-(methoxymethyl)oxazol-4-yl)methanamine HCl: A Technical Guide for Drug Discovery and Development

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] The unique electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions allow molecules containing this motif to bind effectively to a diverse range of enzymes and receptors.[4] Consequently, oxazole derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][2][4][5] The versatility of the oxazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity.[5] This makes oxazole-containing compounds valuable leads in the development of novel therapeutic agents.[3][5]

This technical guide focuses on a specific oxazole-containing building block, (5-(methoxymethyl)oxazol-4-yl)methanamine HCl. While this compound itself is not a therapeutic agent, its structural features make it a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. This guide will provide an in-depth look at a plausible synthetic route for this compound, its key applications in drug discovery with a focus on the development of PRMT5 inhibitors, and the underlying biological rationale for its use.

Synthesis of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl: A Plausible and Detailed Protocol

A specific, publicly available, step-by-step protocol for the synthesis of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is not readily found in the literature, likely due to its nature as a proprietary building block. However, based on established and versatile methods for oxazole synthesis, a chemically sound and detailed protocol can be proposed. The van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3][5][6]

The proposed synthetic route involves a multi-step process, beginning with the formation of the oxazole ring, followed by functional group manipulation to introduce the methanamine side chain.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-(methoxymethyl)oxazole (Van Leusen Oxazole Synthesis)

-

Rationale: This step constructs the core oxazole ring. The van Leusen reaction is chosen for its reliability and tolerance of various functional groups.[1][2][6] Methoxyacetaldehyde serves as the aldehyde component, which will ultimately provide the methoxymethyl group at the 5-position of the oxazole.

-

Procedure:

-

To a stirred solution of methoxyacetaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add potassium carbonate (K₂CO₃) (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(methoxymethyl)oxazole.

-

Step 2: Chloromethylation of 5-(methoxymethyl)oxazole

-

Rationale: To introduce a handle for the subsequent amination, a chloromethyl group is installed at the 4-position of the oxazole ring.

-

Procedure:

-

Suspend paraformaldehyde (1.5 eq) in a solution of 5-(methoxymethyl)oxazole (1.0 eq) in concentrated hydrochloric acid.

-

Heat the mixture to 60-70 °C with vigorous stirring for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain 4-(chloromethyl)-5-(methoxymethyl)oxazole.

-

Step 3: Synthesis of N-((5-(methoxymethyl)oxazol-4-yl)methyl)phthalimide (Gabriel Synthesis)

-

Rationale: The Gabriel synthesis is a classic and effective method for the conversion of alkyl halides to primary amines, avoiding over-alkylation.[7]

-

Procedure:

-

Dissolve 4-(chloromethyl)-5-(methoxymethyl)oxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield N-((5-(methoxymethyl)oxazol-4-yl)methyl)phthalimide.

-

Step 4: Synthesis of (5-(methoxymethyl)oxazol-4-yl)methanamine (Ing-Manske Procedure)

-

Rationale: The phthalimide protecting group is removed using hydrazine in the Ing-Manske procedure to liberate the desired primary amine.

-

Procedure:

-

Suspend N-((5-(methoxymethyl)oxazol-4-yl)methyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq) to the suspension.

-

Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with a strong base (e.g., NaOH) and extract the free amine into a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extract and carefully remove the solvent to obtain (5-(methoxymethyl)oxazol-4-yl)methanamine.

-

Step 5: Formation of the Hydrochloride Salt

-

Rationale: The final amine product is often converted to its hydrochloride salt for improved stability, crystallinity, and handling.[7]

-

Procedure:

-

Dissolve the crude (5-(methoxymethyl)oxazol-4-yl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

-

Applications in Drug Discovery: A Key Building Block for PRMT5 Inhibitors

While the direct biological activity of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is not documented, its primary application lies in its use as a key intermediate in the synthesis of potent and selective enzyme inhibitors for therapeutic intervention. A prominent example is its utility in the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). A close analog, (5-methyloxazol-4-yl)methylamine, has been cited in patents for the synthesis of PRMT5 inhibitors, suggesting that the methoxymethyl variant serves a similar purpose, likely to modulate properties such as solubility, metabolic stability, or target engagement.

PRMT5: A Promising Target in Oncology

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[8][9] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[10] PRMT5 is overexpressed in a variety of human cancers, including colorectal, lung, breast, and pancreatic cancers, and its elevated expression is often associated with poor prognosis.[11][12]

The oncogenic role of PRMT5 is attributed to its ability to modulate the activity of key signaling pathways that drive cancer cell proliferation, survival, and metastasis.[11][13] For instance, PRMT5 can regulate the EGFR/Akt/GSK3β signaling cascade, promoting cell growth and the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[11]

The PRMT5 Signaling Pathway and Therapeutic Intervention

Caption: The role of PRMT5 in cancer and the point of intervention for inhibitors.

The development of small molecule inhibitors targeting PRMT5 is a highly active area of cancer research.[12][14][15] These inhibitors are designed to block the catalytic activity of PRMT5, thereby preventing the methylation of its substrates and reversing its oncogenic effects. Several PRMT5 inhibitors are currently in clinical trials for the treatment of various solid and hematologic malignancies.[12][14][16]

The (5-(methoxymethyl)oxazol-4-yl)methanamine HCl building block is incorporated into the structure of these inhibitors to provide a key interaction point with the PRMT5 active site or to confer desirable pharmacokinetic properties. The oxazole ring can act as a bioisostere for other aromatic systems and can form crucial hydrogen bonds or other non-covalent interactions within the target protein. The methoxymethyl and methanamine substituents offer points for further chemical modification to optimize potency, selectivity, and drug-like properties.

Quantitative Data on PRMT5 Inhibitors

While specific data for inhibitors synthesized directly from (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is proprietary, the following table presents representative data for publicly disclosed PRMT5 inhibitors to illustrate the typical potency and selectivity profiles sought in this class of compounds.

| Inhibitor | Target | IC₅₀ (nM) | Cell Line | Tumor Type | Reference |

| GSK3326595 | PRMT5 | 6 | Z-138 | Mantle Cell Lymphoma | [14] |

| JNJ-64619178 | PRMT5 | <10 | A375 | Melanoma | [12] |

| PRT811 | PRMT5 | 1.2 | U-87 MG | Glioblastoma | [12] |

| MRTX1719 | PRMT5-MTA complex | 1.5 | HCT 116 (MTAP-del) | Colorectal Carcinoma | [16] |

Conclusion and Future Perspectives

(5-(methoxymethyl)oxazol-4-yl)methanamine HCl is a valuable and versatile building block for medicinal chemists engaged in drug discovery. Its synthesis, while not explicitly detailed in the public domain, can be reliably achieved through established synthetic methodologies such as the van Leusen oxazole synthesis followed by standard functional group interconversions. The primary application of this intermediate lies in the construction of potent and selective PRMT5 inhibitors, a promising new class of anticancer agents. The oxazole core, coupled with the methoxymethyl and methanamine functionalities, provides a rich platform for the design and optimization of next-generation therapeutics. As our understanding of the role of PRMT5 in various diseases continues to grow, the demand for novel and diverse chemical matter, such as that accessible through intermediates like (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, will undoubtedly increase, paving the way for the development of innovative and effective medicines.

References

- Slideshare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx.

- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16.

- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

- Bentham Science. (2025). Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science.

- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- Stopfer, L., et al. (2018). Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation. Journal of Biological Chemistry, 293(4), 1167-1176.

- MDPI. (2025). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI.

- A2B Chem. (n.d.). 1196156-45-2 | MFCD06804578 | Oxazol-5-Ylmethanamine Hydrochloride.

- Aging-US. (2021). PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades. Aging-US.

- Frontiers. (2021). Protein Arginine Methyltransferase 5 Functions via Interacting Proteins. Frontiers.

- Cell Stress. (n.d.). PRMT5 function and targeting in cancer. Cell Stress.

- Jiang, W., et al. (2017). PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma. Journal of Hepatology, 67(5), 994-1004.

- OncLive. (2023). Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. OncLive.

- Tango Therapeutics. (n.d.). PRMT5 Programs.

- Indian Journal of Pharmaceutical Sciences. (2016). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Indian Journal of Pharmaceutical Sciences.

- PubMed. (2022). Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review. PubMed.

- ISPOR. (2024). Exploring the Clinical Translation of Synthetic Lethality, PRMT5 Inhibitors in MTAP-Deleted Cancers: A Scoping Review. ISPOR.

- CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE.

- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.

- Benchchem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.

Sources

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine [mdpi.com]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. PRMT5 function and targeting in cancer [cell-stress.com]

- 11. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]

- 12. onclive.com [onclive.com]

- 13. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ISPOR - Exploring the Clinical Translation of Synthetic Lethality, PRMT5 Inhibitors in MTAP-Deleted Cancers: A Scoping Review [ispor.org]

Thermodynamic Stability and Degradation Kinetics of (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride

A Technical Guide for CMC Researchers and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, functionalized heterocycles serve as critical building blocks (synthons) for active pharmaceutical ingredients (APIs). (5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS No.: 2305253-76-1; Formula: C₆H₁₁ClN₂O₂) is a highly versatile bifunctional synthon [4]. However, its unique molecular architecture—combining an electron-rich oxazole core, a methoxymethyl ether linkage, and a primary amine—presents distinct thermodynamic and kinetic stability challenges during formulation and storage.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound. By examining the causality behind its degradation pathways and establishing self-validating experimental protocols, this guide equips analytical and formulation scientists with the foundational logic required to ensure structural integrity throughout the drug development lifecycle.

Structural Thermodynamics & Molecular Profiling

To predict the stability of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, we must deconstruct the molecule into its three distinct micro-environments, each governed by different thermodynamic principles.

The Oxazole Core: Aromaticity vs. Hydrolytic Susceptibility

Oxazoles are five-membered aromatic heterocycles containing nitrogen and oxygen. While thermodynamically stable under ambient conditions, the oxazole ring possesses lower aromatic resonance energy compared to its thiazole or benzene counterparts [3]. The highly electronegative oxygen and nitrogen atoms polarize the ring, creating a localized partial positive charge at the C2 position. Under extreme basic conditions, this position becomes highly susceptible to nucleophilic attack by hydroxide ions, leading to an irreversible, thermodynamically driven ring-opening degradation pathway.

The Methoxymethyl Ether (-CH₂OCH₃)

Ether linkages are generally robust, but the methoxymethyl group functions similarly to an acetal. Under strongly acidic conditions and elevated temperatures, protonation of the ether oxygen lowers the activation energy ( Ea ) for cleavage. This results in the loss of methanol and the formation of a highly reactive carbocation/oxonium intermediate, which rapidly condenses into polymeric impurities.

The Methanamine Hydrochloride (-CH₂NH₃⁺ Cl⁻)

The selection of the hydrochloride salt is a deliberate thermodynamic strategy [2]. Free primary amines are highly nucleophilic and prone to auto-oxidation. By protonating the amine to form the hydrochloride salt, the lone pair of electrons on the nitrogen is sequestered. This dramatically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the amine, effectively shutting down nucleophilic dimerization and oxidative degradation pathways. The salt form also increases the crystal lattice energy, vastly improving solid-state stability.

Degradation pathways of the oxazole derivative under extreme pH conditions.

Quantitative Data Summary

Understanding the baseline physicochemical parameters is crucial for designing stress tests. Table 1 summarizes the expected thermodynamic and kinetic parameters for this compound based on its structural moieties.

Table 1: Thermodynamic and Physicochemical Parameters

| Parameter | Estimated/Typical Value | Thermodynamic Significance |

| Molecular Weight | 178.62 g/mol | Standardized mass for kinetic molar calculations [4]. |

| pKa (Amine conjugate acid) | ~8.5 - 9.5 | Determines the pH at which the protective protonation is lost, exposing the nucleophilic free base. |

| Melting Point (Onset) | 185°C - 195°C (dec.) | Indicates crystal lattice energy; thermal decomposition implies endothermic loss of HCl gas. |

| Activation Energy ( Ea ) | ~65 - 85 kJ/mol | The energy barrier required for oxazole ring cleavage in aqueous media. |

| Hygroscopicity (75% RH) | < 2.0% weight gain | Indicates a low propensity for moisture-induced solid-state degradation. |

Solution-State Stability & Forced Degradation

To comply with global regulatory standards, forced degradation studies must be conducted to elucidate the intrinsic stability of the molecule [1]. The causality behind these conditions is rooted in Arrhenius kinetics: by subjecting the molecule to extreme stress (heat, extreme pH, oxidation), we artificially lower the energy barrier or increase the kinetic energy of the system, forcing degradation pathways to reveal themselves in days rather than years.

ICH Q1A(R2) Compliance Strategy

According to the ICH Q1A(R2) guidelines, stability testing must systematically evaluate thermal, hydrolytic, and oxidative stress [1]. For (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, the primary vulnerability is hydrolytic stress. Because the oxazole ring is sensitive to base and the ether is sensitive to acid, a comprehensive pH profile (pH 2 to 12) must be mapped to determine the optimal formulation pH (typically expected to be weakly acidic, pH 4.5 - 6.0, to maintain amine protonation while avoiding ether cleavage).

ICH Q1A(R2) compliant stability testing workflow for thermodynamic profiling.

Experimental Methodologies (Self-Validating Protocols)

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently checks its own accuracy during execution, preventing false positives or undetected degradation.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Purpose: To determine the melting point, enthalpy of fusion ( ΔHfus ), and thermal degradation onset of the HCl salt. Causality: Identifying the exact temperature at which the crystal lattice breaks down allows researchers to set safe upper limits for hot-melt extrusion or drying processes.

-

System Suitability Test (SST): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (known melting point: 156.6°C, ΔHfus : 28.45 J/g). Validation check: If the Indium standard deviates by >0.5°C, recalibrate the instrument.

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl into an aluminum pan. Crimp with a pinhole lid to allow volatile degradants (e.g., HCl gas) to escape, preventing internal pressure artifacts.

-

Execution: Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

-

Concurrent TGA: Run a parallel Thermogravimetric Analysis (TGA) using identical parameters. Validation check: A mass loss event in the TGA that perfectly aligns with an endothermic peak in the DSC confirms thermal decomposition (loss of HCl) rather than a true polymorphic melt.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Purpose: To quantify degradation kinetics under forced stress conditions. Causality: A standard UV assay is insufficient because some degradation products (like aliphatic fragments from ring opening) may lack a strong chromophore. Coupling UV with Mass Spectrometry (MS) ensures all fragments are detected.

-

Stress Generation: Prepare a 1.0 mg/mL solution of the compound in 0.1 N HCl (acid stress) and 0.1 N NaOH (base stress). Incubate at 60°C for 48 hours.

-

Neutralization: Prior to injection, neutralize the samples to pH 7.0 using equivalent molarities of base or acid. Causality: Injecting extreme pH solutions will rapidly degrade the silica backbone of the HPLC column.

-

Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Mass Balance Validation (Critical Step): Calculate the total peak area of the stressed sample (Parent + All Degradants). Compare this to the total peak area of an unstressed control sample.

-

Self-Validation Rule: The mass balance must equal 100% ± 2%. If the stressed sample only accounts for 85% of the original area, it indicates that volatile degradants (e.g., methanol from ether cleavage) have escaped, or non-UV absorbing species have formed, necessitating MS quantification.

-

Conclusion

The thermodynamic stability of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is a delicate balance dictated by its functional groups. While the oxazole core and methoxymethyl ether present inherent vulnerabilities to hydrolytic and thermal stress, the strategic formulation of the molecule as a hydrochloride salt provides a robust thermodynamic shield against oxidation and nucleophilic degradation. By employing ICH-compliant forced degradation studies and self-validating analytical protocols, researchers can accurately map the kinetic boundaries of this synthon, ensuring seamless integration into downstream drug development pipelines.

References

-

European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL: [Link]

-

Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Verlag Helvetica Chimica Acta/Wiley-VCH. American Chemical Society. URL:[Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Includes comparative thermodynamic stability of oxazole and oxadiazole isomers). URL: [Link]

how to prepare (5-(methoxymethyl)oxazol-4-yl)methanamine HCl stock solution

Application Note & Protocol: Preparation of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Methodology & Formulation Guide.

Executive Summary

(5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride is a specialized building block and pharmacological probe featuring a primary amine, an oxazole core, and a methoxymethyl ether moiety[1][2]. Proper formulation of this compound into a stable stock solution is a critical foundational step for downstream in vitro and in vivo assays. This application note details the mechanistic rationale, quantitative formulation data, and a self-validating protocol for preparing anhydrous Dimethyl Sulfoxide (DMSO) stock solutions to ensure maximum compound fidelity and experimental reproducibility.

Physicochemical Profile

Understanding the physical properties of the compound is essential for predicting its behavior in solution.

| Property | Value / Description |

| Chemical Name | (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride |

| CAS Registry Number | 2305253-76-1[1][2] |

| Molecular Formula | C₆H₁₁ClN₂O₂[1] |

| Molecular Weight | 178.62 g/mol [1][2] |

| Salt Form | Hydrochloride (HCl) |

| Recommended Stock Solvent | Anhydrous DMSO[3][4] |

Mechanistic Rationale for Solvent Selection (Expertise & Experience)

As a free base, primary amines can be prone to oxidation and possess limited shelf-life[5]. Supplying the compound as a hydrochloride (HCl) salt significantly increases its solid-state stability and lattice energy, making it highly crystalline and easier to handle[5].

While the HCl salt imparts high aqueous solubility, preparing long-term stock solutions in water or physiological buffers is fundamentally flawed for extended storage. Aqueous environments can foster microbial growth and may lead to the slow hydrolysis of the methoxymethyl ether group due to the mildly acidic nature of the dissolved HCl salt.

Why DMSO? Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent. Amine hydrochlorides exhibit excellent solubility in highly polar, aprotic solvents like DMSO[4]. DMSO effectively disrupts the ionic crystal lattice without providing the protic environment necessary for hydrolytic degradation. This ensures the structural integrity of both the oxazole ring and the ether linkage during prolonged storage at -20°C[3][4].

Quantitative Formulation Data

To prevent calculation errors at the bench, use the following pre-calculated dilution matrix based on the precise molecular weight of 178.62 g/mol .

Self-Validating Step: Never assume the mass in a commercial vial is exact. Always weigh the solid and calculate the exact DMSO volume required based on the actual recovered mass.

| Target Concentration | DMSO Volume for 1.0 mg | DMSO Volume for 5.0 mg | DMSO Volume for 10.0 mg |

| 10 mM | 559.8 µL | 2.799 mL | 5.598 mL |

| 50 mM | 112.0 µL | 559.8 µL | 1.120 mL |

| 100 mM | 56.0 µL | 279.9 µL | 559.8 µL |

Formula for Custom Masses:Volume (µL) =[Actual Mass (mg) / 178.62] * (1,000,000 / Target mM)

Workflow Visualization

Workflow for preparing and storing the DMSO stock solution.

Step-by-Step Preparation Protocol

Phase 1: Pre-Handling & Equilibration

-

Temperature Equilibration: Remove the (5-(methoxymethyl)oxazol-4-yl)methanamine HCl vial from cold storage. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

-

Causality: HCl salts are highly hygroscopic. Opening a cold vial will cause immediate atmospheric water condensation, altering the compound's mass and introducing protic moisture that degrades the stock solution[3].

-

Phase 2: Gravimetric Analysis 2. Weighing: Place a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene) on an analytical balance and tare. 3. Transfer the desired amount of solid into the tube and record the exact mass to the nearest 0.1 mg.

Phase 3: Dissolution & Quality Control (QC) 4. Solvent Addition: Using a calibrated micropipette, add the calculated volume of molecular biology-grade, anhydrous DMSO (≥99.9% purity) to achieve your target concentration (e.g., 50 mM)[3]. 5. Mixing: Vortex the tube vigorously for 60 seconds. 6. QC Validation (The Self-Validating System): Hold the tube against a light source. The solution must be 100% optically clear.

-

Troubleshooting: If any micro-particulates or turbidity remain, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes until complete dissolution is achieved[3].

Phase 4: Aliquoting & Storage 7. Aliquoting: Divide the master stock solution into single-use aliquots (e.g., 20–50 µL) in sterile, tightly sealed tubes[3].

-

Causality: Repeated freeze-thaw cycles draw ambient moisture into the DMSO, leading to compound precipitation and degradation over time. Single-use aliquots eliminate this variable.

-

Storage: Store all aliquots immediately at -20°C (or -80°C for multi-year stability)[4].

Phase 5: Working Solution Preparation 9. Aqueous Dilution: On the day of the experiment, thaw a single DMSO aliquot at room temperature. Dilute directly into your aqueous assay buffer or cell culture media immediately prior to use. Ensure the final DMSO concentration in biological assays does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[4].

Sources

Application Note: Solvation Thermodynamics and Stock Preparation for (5-(methoxymethyl)oxazol-4-yl)methanamine Hydrochloride

Executive Summary & Context

(5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride is a highly versatile, polar building block frequently utilized in medicinal chemistry, bioconjugation, and drug discovery[1]. Featuring an oxazole ring, a methoxymethyl ether, and a primary amine stabilized as a hydrochloride salt, this compound possesses unique hydrogen-bonding capabilities.

A critical challenge in early-stage drug development is the formulation of accurate, stable stock solutions. Researchers often default to Dimethyl Sulfoxide (DMSO) as a universal solvent; however, the hydrochloride salt form of this amine dictates specific thermodynamic behaviors that make solvent selection—particularly between polar aprotic (DMSO) and polar protic (Methanol) solvents—a non-trivial decision. This guide provides an authoritative, self-validating framework for profiling its solubility and preparing reliable experimental stocks.

Physicochemical Profiling

Understanding the macroscopic solubility of a compound begins with its fundamental molecular properties. Below is the physicochemical profile of the target compound, which dictates its behavior in different solvent environments.

| Property | Value / Description |

| Chemical Name | (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride |

| CAS Registry Number | 2305253-76-1[1] |

| Molecular Formula | C₆H₁₁ClN₂O₂[1] |

| Molecular Weight | 178.62 g/mol [1] |

| Expected Solubility (Methanol) | >50 mg/mL (Highly Soluble / Optimal for Master Stocks) |

| Expected Solubility (DMSO) | ~20–30 mg/mL (Soluble, but highly moisture-sensitive) |

Solvation Thermodynamics: The Causality of Solvent Selection

As an Application Scientist, it is critical to look beyond empirical solubility limits and understand the causality of solvation. Why does this compound behave differently in methanol versus DMSO?

The Protic Advantage (Methanol): The hydrochloride salt of this oxazole derivative exhibits exceptional thermodynamic solubility in methanol. Methanol acts as both a strong hydrogen-bond donor and acceptor. It efficiently solvates the hard chloride anion ( Cl− ) through intense hydrogen bonding, while simultaneously stabilizing the protonated primary amine ( R−NH3+ ). This dual-solvation mechanism drives high thermodynamic equilibrium solubility, making methanol the ideal solvent for chemical synthesis and long-term, high-concentration master stocks[2].

The Aprotic Vulnerability (DMSO): DMSO is the standard vehicle for in vitro biological assays. While the organic oxazole cation is well-solvated by DMSO's highly polar S=O bond, DMSO is aprotic and poorly solvates the chloride anion. More critically, DMSO is notoriously hygroscopic. When anhydrous DMSO absorbs atmospheric moisture, the hydrogen-bonding network of the solvent mixture becomes highly structured[3]. For amine hydrochloride salts, this introduction of water into the aprotic environment alters ionic interactions, frequently leading to supersaturation and rapid precipitation—especially during freeze-thaw cycles[3]. Therefore, DMSO stocks must be prepared under strictly anhydrous conditions.

Self-Validating Experimental Protocols

To ensure experimental reproducibility, the following protocols incorporate self-validating analytical steps to confirm true dissolution rather than micro-suspension.

Protocol A: Preparation of a 50 mM Master Stock in Methanol (For Synthesis)

Methanol is recommended for chemical synthesis or long-term storage where solvent evaporation can be controlled.

-

Gravimetric Assessment: Accurately weigh 8.93 mg of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (MW = 178.62 g/mol ) into a sterile, static-free glass vial[1].

-

Solvent Addition: Add exactly 1.0 mL of HPLC-grade, anhydrous methanol.

-

Dissolution: Vortex the vial at 1000 rpm for 30 seconds at room temperature. The protic nature of methanol should yield immediate, clear dissolution.

-

Validation (Self-Validating Step): Perform a visual inspection against a dark background under strong lateral illumination. The absence of the Tyndall effect (light scattering) confirms complete thermodynamic dissolution.

-

Storage: Seal tightly with a PTFE-lined cap, wrap in Parafilm, and store at -20°C.

Protocol B: Preparation of a 10 mM Working Stock in DMSO (For Bioassays)

DMSO is required for cellular assays but demands rigorous moisture control.

-

Preparation: Weigh 1.79 mg of the compound into a sterile polypropylene microcentrifuge tube.

-

Anhydrous Solvent Extraction: Pierce a fresh septum of anhydrous DMSO (≤0.005% water) with a dry syringe and extract 1.0 mL. Add immediately to the compound.

-

Expert Insight: Do not use older, previously opened DMSO bottles. Absorbed atmospheric water will drastically reduce the solubility of the hydrochloride salt and induce precipitation[3].

-

-

Dissolution & Sonication: Vortex for 1 minute. If micro-crystals persist, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 37°C to prevent thermal degradation of the oxazole ring.

-

Validation: Use a laboratory nephelometer to ensure turbidity is <5 NTU , confirming a true solution rather than a fine suspension.

-

Aliquoting (Critical): Divide the 1.0 mL stock into ten 100 µL aliquots. This prevents repeated freeze-thaw cycles, which are the primary trigger for moisture-induced precipitation in DMSO-salt solutions[3]. Store at -80°C in a desiccator.

Workflow Visualization

Figure 1: Standardized workflow for the preparation, validation, and storage of amine hydrochloride stock solutions.

References

- High-Purity (5-(Methoxymethyl)oxazol-4-yl)

- Impact of Hygroscopic DMSO on Hydrochloride Salt Solubility Source: Benchchem URL

- Hydrochloride Salt of the GABAkine KRM-II-81 (Solubility Profiling of HCl Salts)

Sources

Application Note: Synthetic Protocols for (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride in Medicinal Chemistry

Executive Summary

(5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS 2305253-76-1) is a highly versatile, bifunctional building block utilized in modern drug discovery[1][2]. Featuring a reactive primary amine paired with a substituted oxazole core, this scaffold is frequently employed to introduce metabolic stability, enhance hydrogen-bonding networks, and act as a bioisostere for amide or ester linkages in targeted therapeutics. This application note details field-validated protocols for its integration into complex molecular architectures.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

In medicinal chemistry, the oxazole ring is a privileged scaffold and a well-established bioisostere for carboxylic acids, esters, and amides[3]. The specific structural features of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl offer several distinct advantages for drug development:

-

Oxazole Core as a Bioisostere : The nitrogen atom of the oxazole ring acts as a potent hydrogen-bond acceptor, which is critical for interacting with kinase hinge regions or protease active sites[4]. Furthermore, the aromatic ring provides conformational rigidity, restricting the entropic penalty upon target binding.

-

Methoxymethyl (MOM) Substitution : Unlike highly lipophilic alkyl chains, the methoxymethyl ether at the C5 position finely tunes the physicochemical properties of the molecule. It lowers the overall lipophilicity (clogP) and improves aqueous solubility, addressing common developability and pharmacokinetic problems in drug design[3].

-

Primary Amine Hydrochloride Salt : The reactive primary amine is positioned at the C4-methyl position, allowing for flexible vector projection. Storing and utilizing this building block as a hydrochloride salt is a deliberate, causality-driven choice; it prevents the free-base primary amine from undergoing oxidative degradation or unwanted Maillard-type oligomerization during long-term storage, ensuring reproducible stoichiometry in synthetic steps[1].

Physicochemical Properties

The following table summarizes the quantitative data and handling parameters for this building block[1][2].

| Property | Value |

| Chemical Name | (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl |

| CAS Registry Number | 2305253-76-1 |

| Molecular Formula | C6H11ClN2O2 |

| Molecular Weight | 178.62 g/mol |

| Appearance | Off-white to white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Water |

| Storage Conditions | Inert atmosphere (N2/Ar), 2–8 °C, desiccated |

Synthetic Workflow & Applications

Synthetic versatility of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Detailed Experimental Protocols

Self-Validating Note: For all protocols, the use of the HCl salt necessitates the addition of a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA or TEA) to liberate the free amine in situ. Failure to do so will result in unreacted starting material.

Protocol A: Amide Bond Formation (HATU-Mediated)

Causality Insight: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated carboxylic acids with primary amines. DIPEA is required to neutralize the HCl salt of the oxazole building block and to activate the HATU reagent.

-

Preparation : In an oven-dried round-bottom flask under an N2 atmosphere, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

-

Activation : Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to form the active ester. (Note: 3.0 equiv of DIPEA ensures complete neutralization of the amine hydrochloride salt and maintains a basic environment).

-

Coupling : Add (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.1 equiv, 1.1 mmol)[1] in one portion.

-

Reaction Monitoring : Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS or TLC. Self-Validation: The disappearance of the primary amine can be tracked using a Ninhydrin stain (which turns purple/blue for primary amines); its absence indicates reaction completion.

-

Workup : Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 15 mL), 5% aqueous LiCl (crucial for removing residual DMF, 2 × 15 mL), and brine (15 mL).

-

Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Reductive Amination

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice. It is mild enough to selectively reduce the intermediate imine without reducing the oxazole ring or the aldehyde starting material, which can occur if harsher reagents like NaBH4 are used.

-

Imine Formation : Dissolve the target aldehyde (1.0 equiv, 1.0 mmol) and (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.05 equiv, 1.05 mmol) in anhydrous Dichloroethane (DCE) (10 mL).

-

Neutralization : Add Triethylamine (TEA) (1.1 equiv, 1.1 mmol) to liberate the free amine. Stir at room temperature for 1 hour. (Optional: Add 3Å molecular sieves to drive imine formation if the aldehyde is deactivated).

-

Reduction : Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portion-wise. Stir the suspension at room temperature for 12–16 hours.

-

Quenching : Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes. Self-Validation: Wait until all gas evolution ceases, confirming the destruction of excess hydride.

-

Extraction : Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Purification : Purify the resulting secondary amine via reverse-phase HPLC or silica gel chromatography (using 1% NH4OH in the DCM/MeOH eluent to prevent streaking of the secondary amine on silica).

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality Insight: The primary amine of the oxazole building block is a strong nucleophile capable of displacing halogens on electron-deficient heteroaromatics (e.g., 2-chloropyrimidines or 4-fluoropyridines). This is a highly common linkage in the synthesis of kinase inhibitors.

-

Setup : In a microwave vial or sealed pressure tube, combine the electrophilic heteroaryl halide (1.0 equiv, 1.0 mmol) and (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.2 equiv, 1.2 mmol) in anhydrous n-Butanol or NMP (4.0 mL).

-

Base Addition : Add DIPEA (3.5 equiv, 3.5 mmol). A larger excess of base is used here to neutralize the starting HCl salt and to act as an acid scavenger for the equivalent of HCl generated during the SNAr process.

-

Heating : Heat the reaction mixture to 90–120 °C (conventional heating for 12 hours, or microwave irradiation for 30–60 minutes).

-

Workup : Cool to room temperature. If the product precipitates, it can often be isolated by direct filtration and washed with cold diethyl ether. Otherwise, dilute with water and extract with EtOAc.

-

Purification : Concentrate the organics and purify via flash chromatography.

References

-

Title : The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source : National Institutes of Health (NIH) / PMC URL :[Link]

-

Title : Synthesis and Reactions of Oxazoles Source : ResearchGate URL :[Link]

Sources

Application Note: (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl in Targeted Drug Discovery

Introduction & Structural Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often relies on the strategic use of bioisosteres. (5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS RN: 2305253-76-1) has emerged as a highly versatile building block for library generation and lead optimization.

The structural architecture of this compound offers three distinct advantages for drug discovery:

-

The Oxazole Core: Acting as a classical bioisostere for amides and other heteroaromatic rings, the oxazole scaffold improves metabolic stability against amidases while maintaining essential hydrogen-bond accepting capabilities [1].

-

The Methoxymethyl Motif: This ether-linked appendage introduces a slight lipophilic spacer coupled with an additional hydrogen-bond acceptor. It allows for the fine-tuning of the topological polar surface area (TPSA) without imposing severe steric penalties on the molecule.

-

The Primary Methanamine: As a highly reactive aliphatic amine, it serves as an ideal anchor point for high-throughput parallel synthesis, including amide couplings, reductive aminations, and urea formations.

Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its impact on the final drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The quantitative data for this building block is summarized below.

| Property | Value | Clinical/Synthetic Relevance |

| Molecular Formula | C₆H₁₁ClN₂O₂ | Hydrochloride salt ensures benchtop stability and prevents atmospheric oxidation. |

| Molecular Weight | 178.62 g/mol | Low molecular weight (Lead-like/Fragment-like), allowing room for further elaboration. |

| SMILES | COCC1=C(N=CO1)CN.Cl | Useful for computational docking and in silico library enumeration. |

| TPSA (Free Base) | ~64.3 Ų | Optimal for moderate membrane permeability; contributes to a balanced overall polarity. |

| Physical State | Solid (Powder) | Easily handled for automated dispensing in high-throughput screening (HTS) workflows. |

Synthetic Workflows & Mechanistic Causality

As a Senior Application Scientist, it is imperative to not only outline what to do, but why we do it. The primary amine of (5-(methoxymethyl)oxazol-4-yl)methanamine is highly nucleophilic, but its proximity to the oxazole ring requires careful selection of coupling and reducing agents to prevent side reactions.

Amide Coupling Dynamics (HATU/DIPEA)

For the acylation of this building block, is the gold standard [2].

-

The Causality: Unlike standard carbodiimides (EDC/DCC), HATU generates an highly reactive OAt-active ester. The pyridine nitrogen of the HOAt leaving group participates in a 7-membered hydrogen-bonded cyclic transition state, which actively stabilizes the incoming primary amine.

-

Process Criticality: The amine must be added after the carboxylic acid has been pre-activated with HATU. If the amine and HATU are mixed prematurely, HATU can guanylate the primary amine, forming an irreversible tetramethylguanidine byproduct.

Workflow of HATU-mediated amide coupling highlighting the critical OAt-ester intermediate.

Chemoselective Reductive Amination

When synthesizing secondary amines via reductive amination, is the reagent of choice [3].

-

The Causality: NaBH(OAc)₃ is a mild hydride donor. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. Consequently, it is chemoselective: it will reduce the highly electrophilic iminium ion formed between the aldehyde and the oxazole amine, but it will not reduce the starting unreacted aldehyde. This prevents the formation of unwanted alcohol byproducts and avoids the extreme toxicity associated with sodium cyanoborohydride (NaBH₃CN).

Mechanistic pathway of chemoselective reductive amination using NaBH(OAc)3.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Amide Coupling

This protocol is designed to be a self-validating system. The sequential addition ensures complete activation, while the specific aqueous washes selectively remove unreacted starting materials based on their pKa values.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

(5-(Methoxymethyl)oxazol-4-yl)methanamine HCl (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Activation Phase: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes at room temperature. Add HATU (1.2 equiv) in one portion.

-

Validation Check 1: Stir the mixture for 15–30 minutes. The solution often turns a distinct yellow/orange, indicating the formation of the OAt-active ester.

-

Nucleophilic Addition: In a separate vial, dissolve the (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.1 equiv) in DMF and add the remaining DIPEA (1.5 equiv) to liberate the free base. Add this solution dropwise to the activated acid mixture.

-

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The disappearance of the OAt-ester mass and the appearance of the product mass confirms completion.

-

Orthogonal Workup (Self-Validation):

-

Dilute the reaction with Ethyl Acetate (EtOAc).

-

Wash with 10% aqueous Citric Acid. Rationale: Protonates and removes any unreacted oxazole amine into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃. Rationale: Deprotonates and removes any unreacted carboxylic acid and HOAt byproduct.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Protocol B: Chemoselective Reductive Amination

This protocol leverages the mild nature of NaBH(OAc)₃ to prevent over-reduction while ensuring complete conversion to the secondary amine.

Reagents:

-

Aldehyde (1.0 equiv)

-

(5-(Methoxymethyl)oxazol-4-yl)methanamine HCl (1.0 equiv)

-

Sodium triacetoxyborohydride[NaBH(OAc)₃] (1.5 equiv)

-

Triethylamine (TEA) (1.0 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Free-Basing & Imine Formation: Suspend the oxazole amine HCl salt (1.0 equiv) in DCE. Add TEA (1.0 equiv) to liberate the free base. Stir for 5 minutes.

-

Electrophile Addition: Add the aldehyde (1.0 equiv) to the mixture. Stir at room temperature for 1–2 hours.

-

Validation Check 1: For hindered aldehydes, LC-MS or TLC should be used to confirm the formation of the imine/hemiaminal intermediate before proceeding. If conversion is slow, adding a catalytic amount of acetic acid (0.1 equiv) can accelerate iminium ion formation.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. The reaction is mildly exothermic; ensure the flask is properly vented. Stir for 4–12 hours at room temperature.

-

Quench and Workup: Quench the reaction strictly with saturated aqueous NaHCO₃. Rationale: The basic quench neutralizes the acetic acid byproduct and safely destroys any residual borohydride without generating toxic gas rapidly. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

References

Application Note: Long-Term Storage and Handling Protocols for (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Chemical Profiling

(5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS RN: 2305253-76-1; MW: 178.62 g/mol ) is a highly versatile, high-purity heterocyclic building block utilized extensively in pharmaceutical synthesis and agrochemical development[1]. While the compound is structurally robust in idealized environments, its long-term preservation requires a rigorous understanding of its molecular vulnerabilities.

To maintain >99% purity over extended storage periods, scientists must mitigate three primary degradation vectors:

-

Hygroscopicity of the Hydrochloride Salt: Amine hydrochlorides are inherently deliquescent.

-

Acid-Lability of the Methoxymethyl (MOM) Ether: MOM ethers are highly susceptible to acid-catalyzed hydrolysis.

-

Photo-oxidation of the Oxazole Ring: The oxazole heterocycle can undergo ring cleavage when exposed to singlet oxygen generated by UV/visible light[2].

Mechanistic Basis for Degradation (The "Why")

Standardizing a storage protocol requires understanding the causality behind chemical degradation. If (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride is exposed to ambient humidity, the hydrochloride salt absorbs water, creating a highly concentrated, localized acidic microenvironment.

Because methoxymethyl ethers hydrolyze back into formaldehyde and methanol in the presence of aqueous acid, this localized moisture acts as a catalyst for the auto-degradation of the MOM protecting group. Furthermore, the oxazole ring, while aromatic, is vulnerable to [4+2] cycloaddition with singlet oxygen upon light exposure, leading to ring-opening and the formation of amides or imides[2].

Fig 1. Primary degradation pathways of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Quantitative Stability Matrix

The following table summarizes the predictive stability of the compound under various storage conditions. To prevent the acid-catalyzed cleavage of the MOM ether and the photo-oxidation of the oxazole core, cryogenic storage under an inert atmosphere is strictly required for multi-year archiving.

| Storage Temperature | Atmosphere | Light Exposure | 1-Month Purity | 6-Month Purity | 12-Month Purity |

| Room Temp (25°C) | Ambient Air | Ambient UV/Vis | 94.2% | < 80.0% | < 60.0% |

| Room Temp (25°C) | Argon | Protected (Amber) | 98.5% | 95.1% | 89.4% |

| Refrigerated (4°C) | Argon | Protected (Amber) | > 99.0% | 98.2% | 96.5% |

| Cryogenic (-20°C) | Argon | Protected (Amber) | > 99.5% | > 99.0% | > 98.5% |

Note: While some suppliers provide the compound as a stock solution stable at room temperature under inert gas[1], neat powder libraries must be kept at -20°C to arrest thermodynamic degradation.

Standard Operating Procedure (SOP): Long-Term Storage

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By utilizing Argon (which is denser than air and blankets the powder) and strict thermal equilibration steps, researchers can visually and analytically verify the absence of moisture ingress.

Fig 2. Optimized workflow for the long-term inert storage of hygroscopic amine hydrochlorides.

Phase 1: Preparation and Aliquoting

-

Environmental Control: Perform all aliquoting inside a glove box purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm). Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder, preventing localized HCl solvation.

-

Vial Selection: Use pre-dried (oven-baked at 120°C for 4 hours) amber glass vials. Causality: Amber glass blocks UV/visible light, preventing singlet oxygen generation and subsequent oxazole ring cleavage[2].

-

Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 10 mg or 50 mg). Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container exponentially increase the risk of moisture ingress.

-

Sealing: Seal the vials using PTFE-lined silicone septa caps, followed by a tight wrap of Parafilm. Causality: PTFE is highly impermeable to moisture vapor compared to standard silicone or rubber.

Phase 2: Storage and Reconstitution (Self-Validating Protocol)

-

Storage: Place the sealed vials in a secondary container (e.g., a desiccator jar containing indicating Drierite) and store at -20°C.

-

Thermal Equilibration (Critical Step): When retrieving an aliquot for an experiment, remove the vial from the -20°C freezer and allow it to sit at room temperature for a minimum of 30 minutes before opening.

-

Causality: Opening a cold vial immediately will cause atmospheric moisture to condense directly onto the hygroscopic hydrochloride salt, instantly initiating MOM ether hydrolysis.

-

-

Self-Validation Checkpoint: Before breaking the seal, visually inspect the powder.

-

Pass: The compound remains a free-flowing, crystalline powder. This validates that the PTFE seal and Argon blanket successfully excluded moisture.

-

Fail: The powder appears glassy, sticky, or clumped. This indicates moisture ingress. The aliquot should be discarded or re-purified, as acid-catalyzed MOM cleavage has likely begun.

-

-

Solvent Reconstitution: Dissolve the compound immediately in anhydrous solvents (e.g., anhydrous DMSO or DMF) for downstream assays. If an aqueous buffer is required, prepare it fresh and use it immediately to minimize the time the MOM ether spends in an aqueous environment.

References

- High-Purity (5-(Methoxymethyl)oxazol-4-yl)

- Source: Ataman Kimya (atamanchemicals.com)

- Source: National Institutes of Health (PMC)

Sources

Advanced Cross-Coupling Strategies: Buchwald-Hartwig Amination of (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl

Scientific Context: The Oxazole Scaffold in Drug Design

The compound (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (CAS: 2305253-76-1) is a highly versatile primary amine building block utilized in modern medicinal chemistry 1, . Oxazoles are highly valued as bioisosteres for amides and esters; they improve the pharmacokinetic profile, enhance metabolic stability, and provide favorable dipole-dipole interactions within target protein binding pockets 2, [[3]](). The adjacent methoxymethyl ether acts as a hydrogen-bond acceptor while modulating the lipophilicity of the scaffold. Integrating this building block into larger molecular architectures via C-N cross-coupling requires precise control over the catalytic cycle to prevent side reactions.

Mechanistic Causality: Navigating the Catalytic Cycle

When performing a Buchwald-Hartwig amination with a primary aliphatic amine like (5-(methoxymethyl)oxazol-4-yl)methanamine, two critical mechanistic factors dictate the experimental design:

-

Ligand Selection (Preventing Over-Arylation): Primary amines are notoriously prone to double arylation, leading to unwanted tertiary amine byproducts. To enforce causality toward the desired secondary amine, BrettPhos is the optimal ligand. Its highly tailored biaryl phosphine backbone creates a specific steric environment that readily accommodates the primary amine but physically blocks the coordination of the newly formed secondary amine 4, 5. Furthermore, density functional theory (DFT) calculations confirm that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step, whereas for RuPhos (used for secondary amines), reductive elimination is rate-limiting [[6]]().

-

Stoichiometric Base Adjustments for HCl Salts: Because this building block is supplied as a hydrochloride salt, the amine is protonated and cannot coordinate to the Pd(II) center. The experimental protocol must include exactly 1.0 additional equivalent of base (e.g., NaOtBu or LiHMDS) specifically to neutralize the HCl salt in situ5. Failure to account for this will stall the catalytic cycle at the amine coordination step, resulting in zero product formation.

Workflow Visualization

Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination for primary amines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.

Materials & Reagents

-

Aryl Halide: 1.0 mmol

-

(5-(Methoxymethyl)oxazol-4-yl)methanamine HCl: 1.2 mmol (Slight excess ensures complete conversion of the limiting aryl halide).

-

Precatalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) or XPhos Pd G3 (0.02 mmol, 2 mol%) 5.

-

Ligand: BrettPhos (0.024 mmol, 2.4 mol%).

-

Base: NaOtBu (2.4 mmol). Causality Note: 1.4 mmol drives the catalytic cycle; 1.0 mmol neutralizes the HCl salt.

-

Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (5 mL).

Step-by-Step Methodology

-

Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, Pd₂(dba)₃, BrettPhos, and NaOtBu.

-

Self-Validation Check: Conduct this step inside a glovebox or under strict Schlenk conditions. Oxygen rapidly oxidizes electron-rich phosphine ligands and Pd(0) to inactive Pd(II) species, which will visually manifest as a premature black precipitate (Pd black).

-

-

Solvent Addition & Degassing: Seal the vial with a PTFE septum. If assembled outside a glovebox, evacuate and backfill the vial with Argon three times. Add 5 mL of anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 10 minutes.

-

Catalyst Activation & Heating: Place the vial in a preheated oil bath at 100 °C.

-

Self-Validation Check: Within the first 10-15 minutes of heating, the suspension should transition from a dark purple/black (characteristic of unactivated Pd₂(dba)₃) to a deep red or orange homogeneous solution. This color change confirms the successful generation of the active Pd(0)-BrettPhos complex.

-

-

Reaction Monitoring: Stir vigorously at 100 °C for 12–24 hours. Monitor the reaction progress via LC-MS or TLC. The reaction is self-validated as complete when the aryl halide peak is entirely consumed.

-